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Compound of Interest |

Compound Name: 7-Chloroisoquinolin-5-amine
CAS No.: 608515-70-4
Cat. No.: B1387628
. J

Introduction & Molecule Profile[2][3][4][5][6][7]1[8][9]

7-Chloroisoquinolin-5-amine (CAS: 608515-70-4) is a halogenated isoquinoline derivative
primarily utilized in cancer research as a pharmacological probe for DNA Damage Response
(DDR) pathways.[1] Structurally analogous to the classic water-soluble PARP inhibitor 5-
Aminoisoquinoline (5-AlQ), this compound serves as a critical scaffold and functional probe for
inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes and studying synthetic lethality in
homologous recombination-deficient (e.g., BRCA1/2 mutant) cancer models.[1]

Beyond direct enzyme inhibition, its 7-chloro substitution modulates lipophilicity and metabolic
stability compared to the parent amine, making it a valuable building block in Fragment-Based
Drug Discovery (FBDD) for next-generation kinase (e.g., PRMT5, CDK) and PARP inhibitors.[2]

Chemical Properties & Handling
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Property Specification
IUPAC Name 7-chloroisoquinolin-5-amine
CAS Number 608515-70-4
Molecular Weight 178.62 g/mol
B DMSO (>20 mg/mL); Ethanol (Low); Water
Solubility
(Insoluble)
-20°C (Solid); -80°C (DMSO Stock, aliquot to
Storage )
avoid freeze-thaw)
Appearance Pale yellow to off-white solid

Mechanism of Action: PARP Trapping & Synthetic
Lethality[2][3]

The primary application of 7-Chloroisoquinolin-5-amine in live-cell studies revolves around
the inhibition of PARP-1/2 enzymes.[1]

Base Excision Repair (BER) Blockade: Under normal conditions, PARP-1 detects single-
strand breaks (SSBs) and recruits repair machinery.[2]

e PARP Trapping: The amine moiety binds to the NAD+ binding pocket of PARP, trapping the
enzyme on the DNA.[2]

» Replication Fork Collapse: In dividing cancer cells, the trapped PARP-DNA complex stalls
replication forks, converting SSBs into double-strand breaks (DSBS).[2]

» Synthetic Lethality: In cells with defective Homologous Recombination (HR) repair (e.qg.,
BRCA1-/-), these DSBs cannot be repaired, leading to genomic instability and apoptosis.[2]

[3]

Pathway Visualization
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Caption: Mechanism of synthetic lethality induced by 7-Chloroisoquinolin-5-amine in HR-
deficient cancer cells.
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Experimental Protocols
Protocol A: Preparation of Stock Solutions

Critical Note: The free amine is hydrophobic. Proper dissolution is essential for reproducible
IC50 values.

Weighing: Weigh 5 mg of 7-Chloroisoquinolin-5-amine.
e Dissolution: Add anhydrous DMSO to achieve a 50 mM stock concentration.
o Calculation: Volume (mL) = Mass (mg) / (MW x Concentration).[2]
o Example: 5 mg/(178.62 x 0.[2]05) = 0.56 mL DMSO.[2]
e Mixing: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.
» Aliquot: Dispense into 20 pL aliquots in amber tubes. Store at -80°C.

e Working Solution: On the day of the experiment, dilute 1:1000 in cell culture media to reach a
final concentration of 50 pM (0.1% DMSO). Further serial dilutions should be made in media
containing 0.1% DMSO to maintain vehicle consistency.

Protocol B: Clonogenic Survival Assay (Synthetic
Lethality)

Objective: To determine the sensitivity of BRCA-deficient cells (e.g., HCC1937, MDA-MB-436)
vs. BRCA-proficient cells (e.g., MCF-7) to the compound.[1][2]

Materials:

o 6-well tissue culture plates.[1][4]

e Crystal Violet stain (0.5% in 20% methanol).

e Control: 5-Aminoisoquinoline (5-AlQ) or Olaparib.[1]

Workflow:
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e Seeding: Seed cells at low density (500-1,000 cells/well) in 2 mL media. Allow attachment
for 24 hours.

o Treatment: Treat cells with increasing concentrations of 7-Chloroisoquinolin-5-amine (0, 1,
5, 10, 25, 50 uM).[2]

o Vehicle Control: 0.1% DMSO.

e Incubation: Incubate for 10-14 days until colonies (>50 cells) form. Refresh media with drug
every 3—4 days.

e Staining:

Wash with cold PBS.

[¢]

[e]

Fix with 4% Paraformaldehyde for 15 min.

[e]

Stain with Crystal Violet for 30 min.

o

Rinse with water and air dry.

e Analysis: Count colonies manually or using ImageJ. Plot Survival Fraction vs. Concentration.

Protocol C: Immunofluorescence for H2AX (DNA
Damage Marker)

Objective: To visualize DSB formation following PARP trapping.[2]

Workflow:

e Seeding: Seed 50,000 cells on glass coverslips in a 24-well plate.

e Treatment: Treat with 25 uM 7-Chloroisoquinolin-5-amine for 24 hours.
o Positive Control:[1][2] Doxorubicin (0.5 uM).

o Fixation: Fix with 4% PFA (15 min) and permeabilize with 0.2% Triton X-100 (10 min).
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» Blocking: Block with 3% BSA in PBS for 1 hour.

e Primary Antibody: Incubate with Anti-phospho-Histone H2A.X (Ser139) (1:500) overnight at
4°C.

e Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000)
for 1 hour in the dark.

e Mounting: Mount with DAPI-containing media.

e Imaging: Quantify nuclear foci using confocal microscopy. Expect >10 foci/nucleus in
sensitive cells.

Data Analysis & Interpretation

When analyzing results, compare the IC50 values between paired cell lines (Isogenic pairs are
ideal).

. Expected IC50 (7- .
Cell Line Status Interpretation
Cl-IsoQ)

Resistant (Functional
MCF-7 BRCA wt > 50 uM

HR repair)
Sensitive (Synthetic
MDA-MB-436 BRCA1 mut 5-15puM ,
Lethality)
HCC1937 BRCA1 mut 5-15uM Sensitive
HelLa Low PARP1 Variable Moderate sensitivity

Note: 7-Chloroisoquinolin-5-amine is generally less potent than clinical PARP inhibitors (e.g.,
Olaparib, IC50 ~5 nM).[1][2] It is best used as a chemical probe to study the isoquinoline
scaffold's specific binding kinetics or as a reference for 5-AlQ analogs.[1]

Troubleshooting Guide
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Issue Probable Cause Solution

) ) Pre-warm media to 37°C
o . High concentration / Cold _
Precipitation in Media before adding stock.[1] Do not

media
exceed 100 pM.

Use fresh DMSO stock.[1]
Ensure cells are actively
dividing (PARP inhibitors

require replication).[2]

No Toxicity in BRCA- cells Drug degradation

Use 5% non-fat dry milk for
blocking. Ensure antibody is
specific for cleaved PARP (89
kDa).[2]

High Background in WB Non-specific binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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